Abz-eifvkkq-eddnp

Description

Historical Development of Quenched Fluorescent Peptides in Enzymology

The concept of internally quenched fluorescent peptides emerged in the late 20th century as a solution to monitoring enzymatic activity without separation steps. Early breakthroughs involved designing substrates where fluorescence was suppressed until protease cleavage physically separated the fluorophore and quencher. For instance, researchers in 1998 developed a substrate for Escherichia coli leader peptidase using 3-nitrotyrosine as a quencher and anthraniloyl as the fluorophore. This system demonstrated a 71.1 M⁻¹s⁻¹ catalytic efficiency (kcat/Km), validating fluorescence resonance energy transfer (FRET) as a viable continuous assay method.

Subsequent innovations expanded the quencher repertoire. The 2017 introduction of a 5-carboxyfluorescein (5-Fam)/dabcyl-based substrate for collagenase I highlighted the importance of optimizing donor-acceptor pairs for specific enzymes. These substrates enabled real-time kinetic measurements, such as quantifying Vmax (1845.0 ± 226.0 RFU/min/μg) and Km (36.7 ± 10.2 μM) in the presence of Ca²⁺. By the early 2000s, homogeneous time-resolved fluorescence quenching assays incorporated europium chelates, achieving picomolar sensitivity for caspases and helicases.

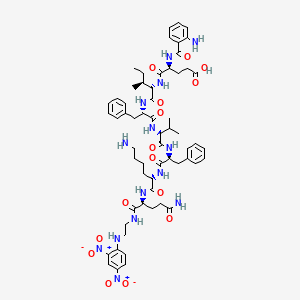

Structure

2D Structure

Properties

Molecular Formula |

C60H80N14O15 |

|---|---|

Molecular Weight |

1237.4 g/mol |

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[(2-aminobenzoyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C60H80N14O15/c1-5-36(4)52(72-56(81)45(26-28-50(76)77)66-53(78)40-20-12-13-21-41(40)62)60(85)70-47(33-38-18-10-7-11-19-38)58(83)71-51(35(2)3)59(84)69-46(32-37-16-8-6-9-17-37)57(82)67-43(22-14-15-29-61)55(80)68-44(25-27-49(63)75)54(79)65-31-30-64-42-24-23-39(73(86)87)34-48(42)74(88)89/h6-13,16-21,23-24,34-36,43-47,51-52,64H,5,14-15,22,25-33,61-62H2,1-4H3,(H2,63,75)(H,65,79)(H,66,78)(H,67,82)(H,68,80)(H,69,84)(H,70,85)(H,71,83)(H,72,81)(H,76,77)/t36-,43-,44-,45-,46-,47-,51-,52-/m0/s1 |

InChI Key |

VMCWGIFKQWROBU-JHPDXQNXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CC=CC=C4N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C4=CC=CC=C4N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Abz-eifvkkq-eddnp involves solid-phase peptide synthesis (SPPS) methodology. The process begins with the synthesis of an Nα-Boc or Fmoc derivative of glutamic acid, with the α-carboxyl group bound to N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp), providing the quencher moiety attached to the C-terminus of the substrate. The fluorescent donor group, ortho-aminobenzoic acid (Abz), is incorporated into the resin-bound peptide in the last coupling cycle . This method allows for the precise assembly of the peptide sequence and the incorporation of the fluorogenic groups.

Chemical Reactions Analysis

Abz-eifvkkq-eddnp undergoes various chemical reactions, primarily hydrolysis, catalyzed by proteases. The hydrolysis of Abz-peptidyl-EDDnp substrates is monitored by measuring the fluorescence of the Abz group. Common reagents used in these reactions include proteases such as neutrophil elastase, proteinase 3, and cathepsin G . The major products formed from these reactions are the cleaved peptide fragments, which can be analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry .

Scientific Research Applications

Abz-eifvkkq-eddnp is widely used in scientific research for the measurement of protease activities. It is particularly useful in studying the activities of neutrophil elastase, proteinase 3, and cathepsin G, which are important in inflammatory and immune responses . The compound’s ability to act as a quenched fluorogenic substrate makes it valuable in fluorescence-based assays, allowing researchers to quantify protease activities in biological fluids and on cell surfaces . Additionally, it has applications in the study of enzyme kinetics and the development of therapeutic inhibitors for proteases involved in various diseases .

Mechanism of Action

The mechanism of action of Abz-eifvkkq-eddnp involves the cleavage of the peptide bond by proteases, leading to the separation of the Abz and EDDnp groups. This separation results in the release of fluorescence, which can be measured spectrofluorometrically. The molecular targets of this compound are the active sites of proteases, where the peptide bond cleavage occurs . The pathways involved include the enzymatic hydrolysis of the peptide substrate, which is essential for the regulation of protease activities in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of direct data on “Abz-eifvkkq-eddnp,” a comparative analysis must rely on general methodologies for evaluating chemical analogs, as outlined in the evidence:

Structural and Functional Similarity

- EDKB Database Framework: The Endocrine Disruptor Knowledge Base (EDKB) provides a template for comparing compounds based on structural motifs, molecular weight, and bioactivity. For example, substructure searches and similarity clustering are standard practices to identify analogs .

- Chemical Mixture Analysis: Guidelines for evaluating mixtures (Table 9 in ) emphasize compositional overlap, physical properties, and concentration thresholds. These criteria could theoretically apply to “this compound” if its components are known .

Performance in Benchmarks

- NLP Model Parallels : While unrelated to chemistry, methodologies from NLP models like BERT and RoBERTa highlight the importance of hyperparameter optimization and training data scale. Translating this to chemical studies, comparative efficacy might depend on synthesis protocols or purity levels .

- Zero-Shot Learning Analogy : GPT-2’s ability to generalize tasks without explicit supervision () suggests that hypothetical compounds like “this compound” could be evaluated for cross-functional applications (e.g., catalysis, binding affinity) without prior task-specific tuning.

Data Gaps and Limitations

- Lack of Empirical Data: No experimental results (e.g., spectroscopic data, toxicity profiles, or catalytic performance) are available for “this compound” in the evidence.

- Methodological Constraints : The absence of standardized naming or structural identifiers prevents alignment with existing databases (e.g., EDKB) or peer-reviewed studies .

Proposed Research Framework

To address the knowledge gaps, the following steps are recommended:

Structural Elucidation : Use techniques like NMR or X-ray crystallography to define the compound’s architecture.

Database Alignment : Submit the compound to repositories like EDKB or PubChem for comparative clustering .

Benchmarking: Test against known analogs in relevant assays (e.g., enzymatic inhibition, thermal stability) using protocols from fine chemical journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.